

Thermodynamic Properties of 2,3-Dimethylquinoline 1-Oxide: A Technical Guide

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Compound of Interest

Compound Name: Quinoline, 2,3-dimethyl-, 1-oxide

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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of quinoline derivatives, with a specific focus on the context for 2,3-dimethylquinoline 1-oxide. Due to a lack of available experimental data for 2,3-dimethylquinoline 1-oxide, this document summarizes the thermodynamic data for structurally related compounds to serve as a valuable reference for researchers, scientists, and drug development professionals. Detailed experimental protocols for key thermodynamic measurements, including combustion calorimetry, adiabatic heat-capacity calorimetry, and the transpiration method, are provided. Furthermore, this guide presents visualizations of a generalized experimental workflow for thermodynamic property determination and the fundamental relationships between key thermodynamic parameters.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physicochemical properties.^[1] The thermodynamic properties of these compounds, such as enthalpy, entropy, and Gibbs free energy of formation, are crucial for understanding their stability, reactivity, and behavior in various processes, including drug-receptor interactions and formulation development.

This guide addresses the thermodynamic properties of 2,3-dimethylquinoline 1-oxide. However, a thorough literature search revealed no publicly available experimental data for this specific compound. Therefore, this document provides a detailed examination of the thermodynamic properties of closely related quinoline derivatives. This comparative approach offers valuable insights and estimations for the properties of 2,3-dimethylquinoline 1-oxide.

Thermodynamic Data of Quinoline Derivatives

To provide a framework for estimating the thermodynamic properties of 2,3-dimethylquinoline 1-oxide, the following table summarizes the experimental data for quinoline and several of its methyl and dimethyl derivatives. These values are reported at standard conditions (298.15 K and 1 bar).

Compound	Formula	State	$\Delta_f H^\circ(g)$ (kJ·mol ⁻¹)	$\Delta_f H^\circ(l/s)$ (kJ·mol ⁻¹)	$S^\circ(g)$ (J·mol ⁻¹ ·K ⁻¹)
Quinoline	C ₉ H ₇ N	liquid	141	84.9	358.9
2-Methylquinoline	C ₁₀ H ₉ N	liquid	~121	65.25 ± 0.13	Not Reported
8-Methylquinoline	C ₁₀ H ₉ N	liquid	Not Reported	Not Reported	Not Reported
2,6-Dimethylquinoline	C ₁₁ H ₁₁ N	solid	Not Reported	~35	Not Reported
2,7-Dimethylquinoline	C ₁₁ H ₁₁ N	solid	~35	Not Reported	Not Reported

Note: The data presented is a compilation from multiple sources and may have varying levels of uncertainty. The values for methyl and dimethyl derivatives are based on a limited number of studies and should be considered approximate.^{[2][3][4]}

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for organic compounds such as quinoline derivatives involves several key experimental techniques. The following sections detail the methodologies for combustion calorimetry, adiabatic heat-capacity calorimetry, and the transpiration method.

Combustion Calorimetry (for Enthalpy of Formation)

Static bomb calorimetry is a standard method for determining the enthalpy of combustion of solid and liquid organic compounds. From this, the standard enthalpy of formation can be derived.

Methodology:

- **Sample Preparation:** A precisely weighed pellet (typically 0.8-1.2 g) of the sample is placed in a crucible within a high-pressure vessel, known as a "bomb."
- **Fuse Wire:** A fuse wire of known length and heat of combustion is attached to the electrodes, making contact with the sample to ensure ignition.
- **Bomb Sealing and Pressurization:** A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
- **Calorimeter Assembly:** The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is housed within an outer jacket to minimize heat exchange with the surroundings.
- **Temperature Equilibration and Ignition:** The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.
- **Temperature Monitoring:** The temperature of the water in the calorimeter is monitored with high precision (e.g., to 0.001 °C) before, during, and after combustion to determine the temperature change.

- **Data Analysis:** The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The gross heat of combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and the formation of nitric acid from any nitrogen present in the sample.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of combustion is used, along with the standard enthalpies of formation of $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$, to calculate the standard enthalpy of formation of the compound using Hess's law.

Adiabatic Heat-Capacity Calorimetry (for Heat Capacity, Entropy, and Enthalpy)

Adiabatic heat-capacity calorimetry is used to measure the heat capacity of a substance as a function of temperature. These data can then be used to calculate other thermodynamic functions like entropy and enthalpy.

Methodology:

- **Sample Loading:** A known mass of the sample is sealed in a calorimeter vessel.
- **Calorimeter Setup:** The vessel is placed in a cryostat and surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the calorimeter vessel, minimizing heat exchange.
- **Heating and Temperature Measurement:** A known quantity of electrical energy is supplied to the sample through a heater, and the resulting increase in temperature is measured precisely.
- **Data Acquisition:** The heat capacity is measured at regular temperature intervals over the desired temperature range (e.g., from near absolute zero to well above room temperature).
- **Data Analysis:** The heat capacity (C_p) is calculated at each temperature from the energy input and the temperature change.
- **Calculation of Thermodynamic Functions:** The experimental heat capacity data is used to calculate the standard entropy (S°) and enthalpy (H°) by numerical integration from 0 K:

- $S^{\circ}(T) = \int_0^T (C_p/T) dT$
- $H^{\circ}(T) - H^{\circ}(0) = \int_0^T C_p dT$

Transpiration Method (for Enthalpy of Vaporization/Sublimation)

The transpiration method is a dynamic technique used to measure the vapor pressure of low-volatility solids and liquids. The temperature dependence of the vapor pressure is then used to determine the enthalpy of vaporization or sublimation via the Clausius-Clapeyron equation.

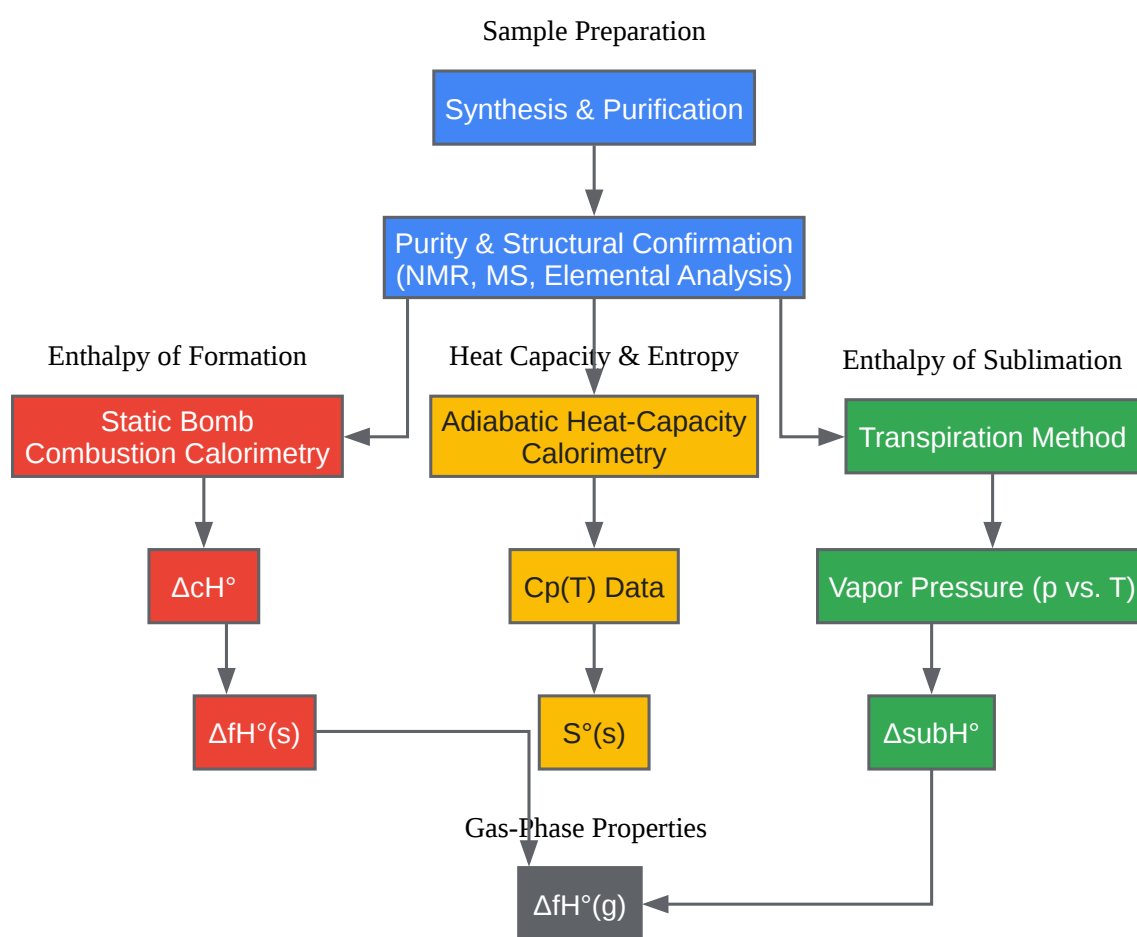
Methodology:

- **Sample Preparation:** The sample is placed in a saturator cell within a temperature-controlled furnace.
- **Carrier Gas Flow:** An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a known and constant flow rate.
- **Saturation and Condensation:** The carrier gas becomes saturated with the vapor of the substance. The saturated gas mixture is then passed through a condenser (a cold trap) where the vapor is condensed and collected.
- **Quantification:** The amount of condensed substance is determined, typically by gravimetric analysis or gas chromatography.
- **Vapor Pressure Calculation:** The vapor pressure (p) at a given temperature (T) is calculated from the amount of condensed substance, the volume of the carrier gas, and the ideal gas law.
- **Temperature Dependence:** The experiment is repeated at several different temperatures.
- **Enthalpy of Vaporization/Sublimation Calculation:** The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature ($\ln(p)$ vs. $1/T$). According to the Clausius-Clapeyron equation, the slope of this plot is equal to $-\Delta H_{\text{vap}}/R$ or $-\Delta H_{\text{sub}}/R$, where R is the ideal gas constant. This allows for the determination of the enthalpy of vaporization (ΔH_{vap}) or sublimation (ΔH_{sub}).[\[5\]](#)

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key thermodynamic properties of a solid organic compound.

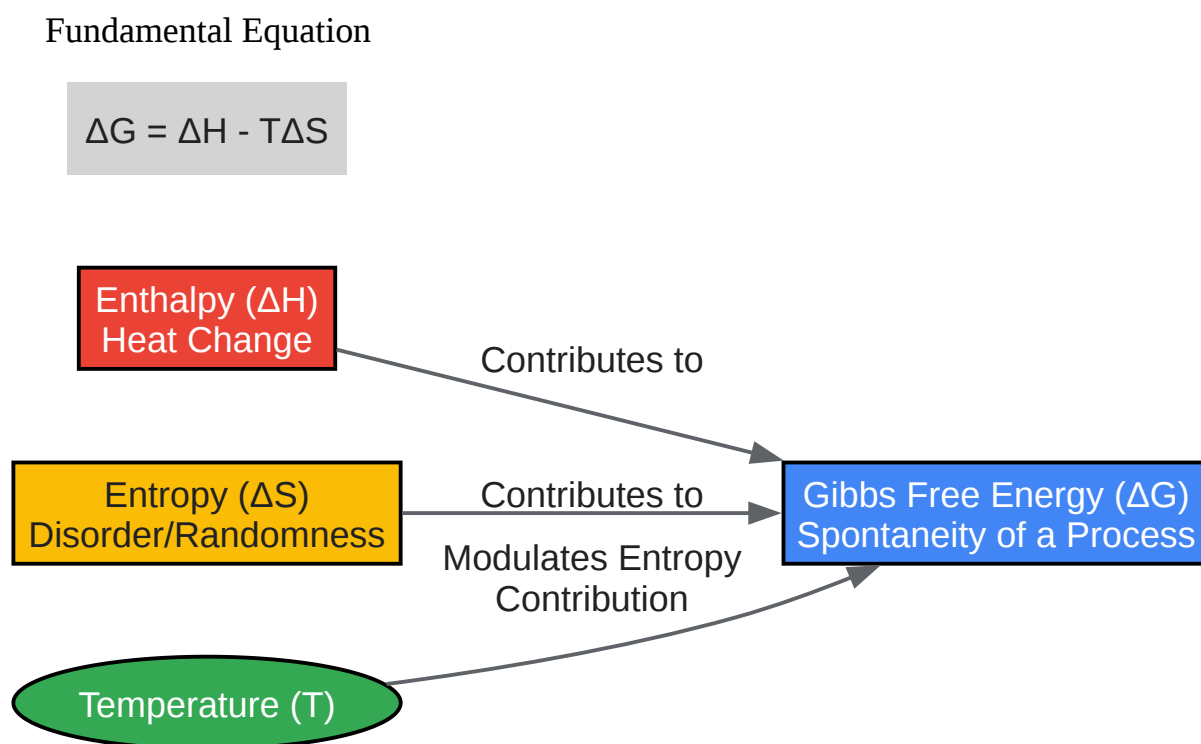


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Caption: Generalized workflow for determining thermodynamic properties.

Relationship Between Key Thermodynamic Properties

The following diagram illustrates the fundamental relationship between Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), which governs the spontaneity of a process.



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Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion

While direct experimental thermodynamic data for 2,3-dimethylquinoline 1-oxide are not currently available, this guide provides a robust framework for understanding and estimating these crucial properties. By presenting data for structurally similar quinoline derivatives and detailing the established experimental methodologies, researchers and professionals in drug development can make informed decisions regarding the stability, reactivity, and potential behavior of this compound. The provided workflows and diagrams serve as a valuable resource

for planning and interpreting experimental studies in the field of chemical thermodynamics. Further research involving direct calorimetric and vapor pressure measurements on 2,3-dimethylquinoline 1-oxide is highly encouraged to expand the thermodynamic database for this important class of compounds.

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